3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile
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Overview
Description
3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a cyclohexyl(methyl)amino group and a carbonitrile group. Compounds with pyrazine rings are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Pyrazine derivatives are known to have a wide range of biological activities
Mode of Action
It’s worth noting that pyrazine derivatives are often involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that pyrazine derivatives can exhibit various biological activities, potentially affecting multiple pathways .
Result of Action
Pyrazine derivatives are known to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with cyclohexylmethylamine. One common method is the nucleophilic substitution of a halogenated pyrazine with cyclohexylmethylamine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to primary amines.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Halogenated pyrazines and nucleophiles like amines and thiols are typical reagents.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-[cyclohexyl(methyl)amino]pyrazine-2-carboxamide
- 3-[cyclohexyl(methyl)amino]pyrazine-2-carboxylate
- 3-[cyclohexyl(methyl)amino]pyrazine-2-sulfonamide
Uniqueness
3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbonitrile group can influence its reactivity and interactions with biological targets, differentiating it from other similar compounds.
Properties
IUPAC Name |
3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-16(10-5-3-2-4-6-10)12-11(9-13)14-7-8-15-12/h7-8,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISSILNDFAGMBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=NC=CN=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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